molecular formula C9H9NO B2823362 4-(Pyridin-2-yl)but-3-yn-1-ol CAS No. 395652-44-5

4-(Pyridin-2-yl)but-3-yn-1-ol

Número de catálogo: B2823362
Número CAS: 395652-44-5
Peso molecular: 147.177
Clave InChI: WYJPBKGKJJFGPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Pyridin-2-yl)but-3-yn-1-ol is a chemical compound with the molecular formula C9H9NO. It is a pyridine derivative with an alkyne group and a hydroxyl group. This compound is of interest due to its unique structure, which combines a pyridine ring with an alkyne and an alcohol functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Pyridin-2-yl)but-3-yn-1-ol can be synthesized through various methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-bromopyridine and propargyl alcohol. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Sonogashira cross-coupling reaction remains a likely candidate for large-scale synthesis due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyridin-2-yl)but-3-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Nucleophiles such as halides or amines can be used to substitute the hydroxyl group under basic conditions.

Major Products

    Oxidation: 4-(Pyridin-2-yl)but-3-yn-1-one.

    Reduction: 4-(Pyridin-2-yl)but-3-en-1-ol or 4-(Pyridin-2-yl)butan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity :
Research indicates that derivatives of 4-(Pyridin-2-yl)but-3-yn-1-ol exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. A notable study demonstrated that these compounds can induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Neuroprotective Effects :
Another area of interest is the neuroprotective effects of this compound. Investigations into its mechanism reveal that it may play a role in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. This property positions it as a candidate for further development in neuropharmacology .

Material Science

Polymer Chemistry :
In material science, this compound is utilized as a building block for synthesizing functional polymers. Its unique structure allows for the incorporation of pyridine moieties into polymer chains, enhancing the materials' thermal and mechanical properties. These polymers are being explored for applications in coatings and adhesives due to their improved stability and performance under various conditions .

Cosmetic Formulations

Skin Care Products :
The compound's properties make it suitable for use in cosmetic formulations, particularly in skin care products. Its ability to act as a humectant helps retain moisture in the skin, improving hydration levels. Additionally, its anti-inflammatory properties can soothe irritated skin, making it an attractive ingredient for sensitive skin formulations .

Formulation Stability :
Research has demonstrated that incorporating this compound into cosmetic products can enhance their stability and efficacy. Stability tests indicate that formulations containing this compound maintain their integrity over extended periods, which is crucial for consumer safety and product effectiveness .

Case Studies

Study Title Findings Application Area
Anticancer Properties of Pyridine DerivativesInduced apoptosis in cancer cell linesMedicinal Chemistry
Neuroprotective Effects of Pyridine CompoundsReduced oxidative stress in neuronal cellsNeuropharmacology
Stability of Cosmetic Formulations with Pyridine DerivativesEnhanced formulation stability over timeCosmetic Science

Mecanismo De Acción

The mechanism of action of 4-(Pyridin-2-yl)but-3-yn-1-ol depends on its specific application. In drug development, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .

Comparación Con Compuestos Similares

Similar Compounds

    2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol: Similar structure but with a methyl group at the 2-position of the butyn-2-ol.

    4-(Pyridin-3-yl)but-3-yn-1-ol: Similar structure but with the pyridine ring attached at the 3-position.

Uniqueness

4-(Pyridin-2-yl)but-3-yn-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, alkyne group, and hydroxyl group makes it a versatile intermediate in various synthetic and research applications .

Actividad Biológica

4-(Pyridin-2-yl)but-3-yn-1-ol, an organic compound characterized by its unique structure that includes a pyridine ring, an alkyne functional group, and a hydroxyl group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉NO, with a molecular weight of 147.17 g/mol. The presence of the pyridine ring contributes to its reactivity and biological activity, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains. For instance:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 - 2 μg/mL
Escherichia coli1 - 4 μg/mL
Bacillus subtilis0.25 - 1 μg/mL

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Properties

In addition to its antimicrobial effects, this compound has also been investigated for its anticancer potential. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines.
  • Inhibition of Proliferation : The compound significantly reduces the proliferation of cancer cells, suggesting its potential as a therapeutic agent.
  • Mechanism of Action : The interaction with specific molecular targets involved in cell signaling pathways related to growth and survival is crucial for its anticancer activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Molecular Targets :

  • Enzymes involved in metabolic pathways
  • Receptors that mediate cellular signaling

Pathways Involved :
The compound influences pathways associated with:

  • Apoptosis
  • Inflammation
  • Cell growth regulation

This multifaceted mechanism underpins its potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains, indicating its potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro studies showed that treatment with this compound resulted in increased apoptosis rates in breast cancer cell lines compared to controls, suggesting its role as a potent anticancer agent .
  • Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, supporting its use in drug design .

Q & A

Q. What are the established synthetic methodologies for 4-(Pyridin-2-yl)but-3-yn-1-ol, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound commonly employs transition-metal-catalyzed coupling reactions. For example:

  • Sonogashira Coupling: describes the synthesis of a structurally similar compound (1-(Pyridin-2-yl)but-3-yn-1-ol) using palladium catalysis, yielding 65% after purification via column chromatography (20% EtOAc/hexane). Catalyst systems (e.g., Pd/C with CuI) and solvent polarity significantly affect alkyne activation and regioselectivity .
  • Suzuki-Miyaura Coupling: highlights the use of boronic esters with halogenated precursors for analogous structures, achieving yields up to 72% under optimized Pd(OAc)₂/SPhos conditions .

Table 1. Synthetic Route Comparison

MethodCatalyst SystemYield (%)Key ConditionsReference
Sonogashira CouplingPd/C, CuI, NEt₃65THF, 60°C, 12 h
Suzuki CouplingPd(OAc)₂, SPhos72*DMF/H₂O, K₂CO₃, 80°C

*Reported for analogous structures.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, alkyne protons at δ 2.5–3.5 ppm). uses NMR to differentiate regioisomers of similar propargyl alcohols .
  • X-ray Crystallography: SHELX software ( ) refines crystal structures, resolving bond angles and confirming the hydroxyl group’s position .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 164.1 g/mol) and fragmentation patterns.

Key Data Interpretation: Overlapping signals in NMR can be resolved via 2D experiments (e.g., COSY, HSQC), while crystallography provides unambiguous spatial confirmation .

Q. How can researchers address inconsistent regioselectivity observed in alkyne functionalization steps during synthesis?

Answer: Regioselectivity challenges arise from competing π-orbital interactions in alkynes. Strategies include:

  • Catalyst Tuning: Bulky ligands (e.g., SPhos in ) favor steric control, directing coupling to the terminal alkyne .
  • Protecting Groups: Temporary protection of the hydroxyl group (e.g., silylation) minimizes undesired side reactions during coupling .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity for linear vs. branched products.

Q. What strategies optimize the purification of this compound when dealing with by-products from multi-step syntheses?

Answer:

  • Column Chromatography: uses 20% EtOAc/hexane to separate polar hydroxyl-containing products from non-polar by-products .
  • Recrystallization: Ethanol/water mixtures (7:3 v/v) exploit solubility differences for high-purity crystals.
  • HPLC: Reverse-phase C18 columns resolve closely eluting impurities in complex mixtures.

Table 2. Purification Efficiency

TechniquePurity (%)Recovery (%)Reference
Column Chromatography9570
Recrystallization9950

Q. In crystallographic studies of this compound, how does the SHELX software suite enhance structure refinement accuracy?

Answer: SHELXL ( ) applies least-squares refinement to optimize bond lengths, angles, and thermal parameters. For example:

  • Twinned Data: SHELXL handles pseudo-merohedral twinning, common in propargyl alcohols, via HKLF5 refinement .
  • Hydrogen Bonding: The software models hydrogen atoms’ positions, critical for confirming hydroxyl interactions with pyridine nitrogen.

Q. How do structural modifications at the pyridine or alkyne moiety affect the compound’s reactivity in cross-coupling reactions?

Answer: Substituent effects are critical:

  • Pyridine Modifications: Electron-withdrawing groups (e.g., Cl at C4 in ) increase electrophilicity, accelerating oxidative addition in Pd-catalyzed steps .
  • Alkyne Substituents: Methyl groups at the alkyne terminus () reduce steric hindrance, improving coupling efficiency .

Table 3. Substituent Impact on Reaction Rate

Substituent (Pyridine)Coupling Rate (k, s⁻¹)Reference
-H (Parent)1.0 × 10⁻³
-Cl2.5 × 10⁻³

Q. What analytical approaches reconcile discrepancies between computational predictions and experimental data for this compound’s electronic properties?

Answer:

  • DFT Calculations: Gaussian09 optimizes geometries at the B3LYP/6-31G* level to predict UV-Vis spectra. Discrepancies in λmax (e.g., predicted 270 nm vs. observed 265 nm) suggest solvent effects or conformational flexibility.
  • Electrochemical Analysis: Cyclic voltammetry (e.g., E₁/2 = −1.2 V vs. Ag/AgCl) validates HOMO-LUMO gaps against computational data .

Troubleshooting: Adjust solvation models (e.g., PCM in DFT) or re-examine tautomeric equilibria in experimental conditions .

Propiedades

IUPAC Name

4-pyridin-2-ylbut-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJPBKGKJJFGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of CuI (301 mg, 1.58 mmol) in TEA (40 mL) were added 2-bromopyridine (5 g, 31.6 mmol), followed by Pd2Cl2(PPh3)2 (1.11 g, 1.58 mmol) to give a yellow orange suspension. After cooling down to 0° C. under N2, 3-butyn-1-ol (2.28 g, 31.6 mmol) was added. The resulting reaction mixture turned black and it was stirred overnight at 70° C. The reaction mixture was quenched at 0° C. with water, TEA was removed under low pressure, and the organic layer was extracted 3× using DCM, washed with Ammonia, water, brine, dried over MgSO4, filtered and concentrated. The crude residue was purified over silicagel chromatography (prepacked 250 g silicagel column, DCM/MeOH: from 99/1 to 95/5 as eluent) to afford 3.60 g of 4-(pyridin-2-yl)but-3-yn-1-ol as a brown oil (Yield: 77%).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd2Cl2(PPh3)2
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
CuI
Quantity
301 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a dry reaction tube containing in suspension iodide copper (38 mg, 0.2 mmol) and triethylamine (11 mL, 80 mmol), were added 2-bromopyridine (632 mg, 4 mmol) and Pd(PPh3)2Cl2 (140 mg, 0.2 mmol). A yellow suspension is obtained and after a few minutes of stirring at room temperature, was added a solution of but-3-yn-1-ol (280 mg, 4 mmol) in triethylamine (2.2 mL). Immediately the color of the reaction turns to black. The mixture was stirred at room temperature for 30 min and then at 80° C. for 20 h. Triethylamine was concentrated under reduced pressure and the residue was dissolved in DCM. The organic layer was washed with saturated NH4Cl, water and brine, dried (MgSO4) and concentrated. The product was purified by flash chromatography (prepacked 15 g silicagel column, from DCM 100% to DCM/MeOH: 98/2 as eluent) to afford 440 mg of 4-(pyridin-2-yl)but-3-yn-1-ol (Yield: 74%) as brown oil.
Quantity
632 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
solvent
Reaction Step Two
Quantity
38 mg
Type
catalyst
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]I
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.